molecular formula C12H18N2O4S B2726501 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline CAS No. 885524-59-4

4-Ethoxy-3-(morpholine-4-sulfonyl)aniline

Cat. No.: B2726501
CAS No.: 885524-59-4
M. Wt: 286.35
InChI Key: MVMHPARTIOLHSN-UHFFFAOYSA-N
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Description

Significance of Sulfonamide, Aniline (B41778), and Morpholine (B109124) Motifs in Chemical Research

The constituent parts of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline are each well-established in the annals of medicinal chemistry. Their individual and combined contributions to the bioactivity of molecules are a subject of ongoing research.

The sulfonamide motif (-SO2NH-) is a cornerstone in drug discovery, having been a critical component in the first broadly effective systemic antibacterial agents. nih.govwikipedia.org Since their initial application, the utility of sulfonamides has expanded dramatically. They are now integral to a wide range of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. nih.govajchem-b.com The sulfonamide group's ability to act as a versatile pharmacophore is attributed to its strong electron-withdrawing nature and its capacity to form key hydrogen bonds with biological targets. nih.govtandfonline.com

Biological Activities of Sulfonamide Derivatives
Antibacterial nih.govwikipedia.org
Anticonvulsant wikipedia.org
Anti-inflammatory nih.gov
Anticancer ajchem-b.com
Diuretic nih.gov
Antiviral ajchem-b.com
Antidiabetic ajchem-b.com

The aniline core , a benzene (B151609) ring bearing an amino group, is a fundamental building block in organic synthesis and medicinal chemistry. nbinno.comslideshare.net Aniline and its derivatives are precursors to a vast number of pharmaceuticals and other industrially significant chemicals. wikipedia.org While the aniline moiety itself can present challenges such as metabolic instability, its versatility as a scaffold for chemical modification makes it an invaluable starting point for the synthesis of complex molecules with tailored pharmacological profiles. acs.org

Applications of Aniline Derivatives in Chemistry
Precursors to pharmaceuticals (e.g., paracetamol) wikipedia.org
Synthesis of dyes and pigments (e.g., indigo) wikipedia.org
Production of polymers slideshare.net
Intermediates in agrochemical synthesis nbinno.com
Building blocks for complex organic molecules nbinno.com

The morpholine motif , a saturated six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govsci-hub.se Its inclusion in a molecule can confer a range of beneficial properties. The morpholine ring is often employed to improve the physicochemical and pharmacokinetic properties of a compound, such as its aqueous solubility and metabolic stability. nih.govresearchgate.net Furthermore, the morpholine moiety itself can be an integral part of a molecule's pharmacophore, contributing directly to its biological activity. nih.govsci-hub.se

Advantages of Incorporating a Morpholine Motif
Improved physicochemical properties nih.govsci-hub.se
Enhanced metabolic stability nih.govresearchgate.net
Increased aqueous solubility nih.gov
Can be an integral part of the pharmacophore nih.govsci-hub.se
Favorable pharmacokinetic profile nih.govnih.gov

Rationale for Investigation of Novel Compounds Containing this compound Core

The investigation of novel compounds centered around the this compound core is driven by the principle of molecular hybridization. This strategy involves combining known pharmacophores to create new chemical entities with potentially enhanced or novel biological activities. The rationale for exploring this particular architecture is multifaceted:

Modulation of Physicochemical Properties: The ethoxy and morpholine substituents can be strategically used to fine-tune the lipophilicity and solubility of the molecule, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-Activity Relationship (SAR) Studies: The aniline core provides a versatile platform for systematic structural modifications. By altering the substituents on the aniline ring or modifying the morpholine moiety, researchers can conduct detailed SAR studies to understand how different structural features influence biological activity. mdpi.comnih.gov This information is crucial for the rational design of more potent and selective compounds.

Exploring New Chemical Space: The synthesis of novel compounds like this compound allows for the exploration of new regions of chemical space, which can lead to the discovery of compounds with novel mechanisms of action or improved therapeutic profiles compared to existing drugs.

Overview of Current Research Trajectories for Related Chemical Architectures

Current research involving chemical architectures related to this compound is vibrant and diverse, with a strong focus on the development of new therapeutic agents.

The synthesis and evaluation of novel sulfonamide derivatives remains a highly active area of research. tandfonline.com Scientists are exploring new sulfonamides with a wide range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net A key trend is the development of hybrid molecules that link a sulfonamide moiety to another bioactive scaffold to create multi-target agents. researchgate.net

Research into aniline-based compounds continues to be a cornerstone of drug discovery. A significant focus is on the development of strategies to mitigate the potential metabolic liabilities of the aniline group while retaining its favorable synthetic accessibility and scaffolding properties. acs.org This includes the use of bioisosteric replacements for the aniline ring and the strategic placement of substituents to block metabolic oxidation.

The use of the morpholine ring in drug design is also a prominent and growing research trajectory. nih.govnih.gov Medicinal chemists are increasingly incorporating this heterocycle into lead compounds to enhance their pharmacokinetic properties and biological activity. researchgate.netresearchgate.net Current research is exploring the synthesis of novel morpholine derivatives and their application in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. researchgate.netresearchgate.net

Properties

IUPAC Name

4-ethoxy-3-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-18-11-4-3-10(13)9-12(11)19(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHPARTIOLHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline

Retrosynthetic Analysis of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline

A retrosynthetic analysis of this compound suggests a logical disconnection strategy involving the C-S and S-N bonds of the morpholine (B109124) sulfonyl group, as well as the functional group interconversion of the aniline (B41778). The primary disconnections lead back to simpler, commercially available starting materials.

The initial disconnection of the S-N bond of the sulfonamide points to morpholine and 4-ethoxy-3-(chlorosulfonyl)aniline as the immediate precursors. Further disconnection of the C-S bond in the sulfonyl chloride derivative leads to 2-ethoxyaniline. This retrosynthetic approach highlights 2-ethoxyaniline as a key starting material. An alternative strategy involves the installation of the sulfonyl moiety prior to the introduction of the amino group. This would start with phenetole (B1680304) (ethoxybenzene), which would undergo chlorosulfonation followed by reaction with morpholine to form 4-(4-ethoxy-3-sulfonyl)morpholine. Subsequent nitration and reduction would then yield the target molecule.

Optimized Synthetic Pathways for this compound

The synthesis of this compound can be achieved through various pathways, ranging from classical methods to more modern, environmentally benign approaches. The optimization of these pathways is crucial for improving yield, purity, and sustainability.

Classical Synthetic Approaches and Their Limitations

A plausible classical synthetic route to this compound is analogous to the synthesis of similar substituted anilines, such as 5-(ethylsulfonyl)-2-methoxyaniline. nih.gov This multi-step synthesis would likely commence with the nitration of a suitable ethoxybenzene derivative. The resulting nitro compound would then be subjected to chlorosulfonation, followed by reaction with morpholine to introduce the sulfonyl moiety. The final step would involve the reduction of the nitro group to the desired aniline.

A potential classical synthetic pathway could involve:

Nitration: Treatment of an appropriate ethoxybenzene precursor with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring.

Chlorosulfonation: The resulting nitro compound is then reacted with chlorosulfonic acid to install the sulfonyl chloride group.

Sulfonamide Formation: The sulfonyl chloride intermediate is reacted with morpholine in the presence of a base to form the sulfonamide.

Reduction: The nitro group is reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., using palladium on carbon).

Limitations of Classical Approaches:

Modern and Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. For the synthesis of this compound, several greener alternatives to classical methods can be envisioned.

One such approach involves the use of milder and more selective reagents. For instance, the sulfonylation step could potentially be achieved using a milder sulfonating agent or a catalytic process. The use of water as a solvent, where feasible, is a key aspect of green chemistry. Some modern methods for sulfonamide synthesis have been developed to proceed in aqueous media.

Another green strategy is the application of photoredox catalysis for the direct sulfonylation of anilines. This method can proceed under mild conditions using visible light as an energy source, often with high functional group tolerance. While a specific application to this compound has not been reported, the general methodology holds promise for a more sustainable synthesis.

The principles of atom economy can also be applied by designing synthetic routes that incorporate a higher percentage of the atoms from the reactants into the final product, thereby reducing waste.

Catalyst Systems and Reaction Conditions for Key Steps in this compound Formation

The choice of catalyst and reaction conditions is critical for the efficiency and selectivity of the synthesis. For the key transformations in the formation of this compound, several systems can be employed.

For the reduction of the nitro group, a common and effective catalyst is palladium on activated carbon (Pd/C) with hydrogen gas. nih.gov This catalytic hydrogenation is typically performed in a protic solvent like ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. This method is generally clean and provides high yields.

In the formation of the sulfonamide bond, the reaction between the sulfonyl chloride and morpholine is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270) or triethylamine. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

The following table summarizes potential catalyst systems and reaction conditions for the key synthetic steps:

StepReagents and CatalystsSolventTemperature
Nitration HNO₃, H₂SO₄-0-25 °C
Chlorosulfonation ClSO₃HDichloromethane0 °C to rt
Sulfonamide Formation Morpholine, Pyridine or TriethylamineDichloromethane0 °C to rt
Nitro Reduction H₂, Pd/CEthanolRoom Temperature

Advanced Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound through derivatization is a key strategy for exploring its structure-activity relationships. The aniline nitrogen atom is a primary site for chemical modification.

Chemical Modifications at the Aniline Nitrogen of this compound

The primary amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation: The aniline nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces alkyl chains of varying lengths and branching, which can modulate the lipophilicity and steric properties of the molecule.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This is a common method for introducing a wide range of acyl groups, including aliphatic, aromatic, and heterocyclic moieties. The resulting amides can exhibit different electronic and hydrogen-bonding properties compared to the parent aniline.

N-Arylation: The introduction of an aryl group at the aniline nitrogen can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of diarylamine derivatives, significantly expanding the structural diversity of the analogs.

The following table provides an overview of potential derivatization reactions at the aniline nitrogen:

ReactionReagent TypeProduct Functional Group
N-Alkylation Alkyl halide (e.g., CH₃I)Secondary or Tertiary Amine
N-Acylation Acyl chloride (e.g., CH₃COCl)Amide
N-Arylation Aryl halide (e.g., C₆H₅Br)Diaryl Amine

These derivatization strategies provide a powerful toolkit for the synthesis of a library of this compound analogs, enabling a systematic investigation of their chemical and biological properties.

Substituent Variation on the Phenyl Ring of this compound

The aromatic core of this compound is a key scaffold that allows for a variety of chemical modifications. These modifications can be used to explore the structure-activity relationships of its derivatives. Standard organic chemistry reactions can be employed to introduce a range of substituents at different positions on the phenyl ring.

A common strategy for modifying the phenyl ring begins with the commercially available 2-ethoxy-1-nitrobenzene. This starting material can undergo chlorosulfonation followed by reaction with morpholine to yield 4-(3-nitro-4-ethoxyphenylsulfonyl)morpholine. The nitro group in this intermediate is a versatile handle for introducing diversity. For instance, reduction of the nitro group, typically using reagents like iron powder in the presence of an acid or catalytic hydrogenation, affords the parent compound, this compound.

The amino group of the resulting aniline is a nucleophile and can be further functionalized. For example, it can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of other functional groups. Moreover, the aromatic ring itself is susceptible to electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing activating ethoxy group and the deactivating sulfonylmorpholine group.

Below is a table illustrating potential variations of substituents on the phenyl ring, starting from appropriately substituted precursors.

Starting MaterialReagents and ConditionsResulting Phenyl Ring Substituent
2-Ethoxy-5-fluoro-1-nitrobenzene1. Chlorosulfonic acid2. Morpholine3. Fe/HCl5-Fluoro
2-Ethoxy-5-chloro-1-nitrobenzene1. Chlorosulfonic acid2. Morpholine3. Fe/HCl5-Chloro
2-Ethoxy-5-methyl-1-nitrobenzene1. Chlorosulfonic acid2. Morpholine3. Fe/HCl5-Methyl

Structural Elaboration of the Morpholine Ring in this compound

For instance, cis- or trans-2,6-disubstituted morpholines can be prepared through various synthetic routes and then reacted with the sulfonyl chloride intermediate to produce the final compounds. The use of enantiomerically pure substituted morpholines can also lead to the synthesis of chiral derivatives of this compound.

The following table provides examples of how the morpholine ring can be elaborated using this methodology.

Substituted MorpholineReagents and ConditionsResulting Morpholine Ring Substituent
2-Methylmorpholine4-Ethoxy-3-(chlorosulfonyl)aniline, Triethylamine2-Methylmorpholine
(S)-2-(Hydroxymethyl)morpholine4-Ethoxy-3-(chlorosulfonyl)aniline, Triethylamine(S)-2-(Hydroxymethyl)morpholine
3,3-Dimethylmorpholine4-Ethoxy-3-(chlorosulfonyl)aniline, Triethylamine3,3-Dimethylmorpholine

Alterations to the Sulfonyl Linkage in this compound Core

The synthesis of these analogs would require different synthetic strategies. For example, to create an amide linkage, one could start with 3-amino-4-ethoxybenzoic acid. This could be coupled with morpholine using standard peptide coupling reagents to form 4-ethoxy-3-(morpholine-4-carbonyl)aniline.

For a methylene (B1212753) linkage, a multi-step synthesis could be envisioned, potentially starting from 4-ethoxy-3-methylaniline (B1288479) and proceeding through functional group manipulations to introduce the morpholine moiety.

The table below outlines some possible alterations to the sulfonyl linkage and the necessary precursors.

Linkage TypePrecursorsKey Reaction
Amide3-Amino-4-ethoxybenzoic acid, MorpholineAmide coupling
Methylene4-Ethoxy-3-(bromomethyl)aniline, MorpholineNucleophilic substitution
Sulfoxide4-Ethoxy-3-(morpholine-4-sulfinyl)anilineControlled oxidation of a thioether precursor

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical purity of the final compounds. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

For solid compounds, recrystallization is a commonly employed technique. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial for effective purification.

Column chromatography is a versatile method for purifying both solid and liquid compounds. In this technique, the crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate solvent system (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase.

For basic compounds like anilines, an acid-base extraction can be an effective preliminary purification step. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the aniline, which then partitions into the aqueous phase. The aqueous phase can then be basified to precipitate the purified aniline.

The purity of the isolated compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) , Thin-Layer Chromatography (TLC) , and by determining its melting point. The chemical structure is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Purification TechniquePrinciple of SeparationBest Suited For
RecrystallizationDifferential solubilityCrystalline solids
Column ChromatographyDifferential adsorptionSolids and liquids, complex mixtures
Acid-Base ExtractionDifferential solubility based on pHBasic or acidic compounds

Advanced Structural Characterization and Spectroscopic Analysis of 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline

High-Resolution Spectroscopic Techniques for Elucidating the Structure of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity within a molecule. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed.

¹H NMR Spectroscopy: This technique would provide information about the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group's methylene (B1212753) and methyl protons, and the protons of the morpholine (B109124) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the neighboring protons for each signal.

¹³C NMR Spectroscopy: This would identify all unique carbon environments within the molecule. Separate signals would be anticipated for the carbons of the aniline (B41778) ring, the ethoxy group, and the morpholine ring.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): Would establish proton-proton couplings, confirming the connectivity of adjacent protons, for instance, within the ethoxy group and the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Would correlate each proton signal with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, such as connecting the sulfonyl group to the aniline ring and the morpholine ring.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
Aromatic-H6.8 - 7.8d, dd7.0 - 9.0
Aniline-NH₂4.0 - 5.0s (broad)-
Ethoxy-CH₂4.0 - 4.2q~7.0
Morpholine-CH₂ (N-side)3.0 - 3.3t~4.5
Morpholine-CH₂ (O-side)3.6 - 3.8t~4.5
Ethoxy-CH₃1.3 - 1.5t~7.0

Infrared and Raman Vibrational Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the aniline group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively), C-O-C stretching of the ethoxy and morpholine groups (around 1050-1250 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Raman Spectroscopy: Would also detect these vibrational modes, but with different intensities based on the change in polarizability of the bonds. Aromatic ring vibrations are typically strong in Raman spectra.

A table of expected characteristic vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
AnilineN-H stretch3300 - 3500Weak
Aromatic RingC-H stretch3000 - 3100Strong
Alkyl GroupsC-H stretch2850 - 3000Moderate
SulfonamideS=O asymmetric stretch~1350Moderate
SulfonamideS=O symmetric stretch~1160Strong
Ether (Ethoxy)C-O-C stretch1050 - 1150Moderate
Ether (Morpholine)C-O-C stretch1115 - 1125Moderate
SulfonamideS-N stretch900 - 950Moderate

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₈N₂O₄S), the exact mass would be determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) MS/MS would likely involve cleavage of the sulfonamide bond, loss of the ethoxy group, and fragmentation of the morpholine ring. This data is critical for confirming the molecular formula and the connectivity of the different structural motifs.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Crystal Packing and Intermolecular Interactions of this compound

An X-ray crystal structure would reveal how molecules of this compound pack in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The aniline's -NH₂ group and the sulfonyl oxygens are potential hydrogen bond donors and acceptors, respectively, which could lead to the formation of extended networks in the solid state. The study of co-crystals, where the target molecule is crystallized with a second compound, can be used to modify these intermolecular interactions and study their effects on the physical properties of the solid.

Conformational Analysis of this compound in Solid State

The solid-state conformation of the molecule would be precisely determined by X-ray crystallography. This includes the orientation of the ethoxy and morpholine-4-sulfonyl substituents relative to the aniline ring. The torsion angles around the C-S and S-N bonds would define the conformation of the sulfonamide linkage, and the geometry of the morpholine ring (typically a chair conformation) would be confirmed. This detailed conformational information is vital for understanding the molecule's shape and how it interacts with its environment.

Chiroptical Properties of this compound

Chiroptical properties, such as optical rotation and circular dichroism, are characteristic features of chiral molecules, which are molecules that are non-superimposable on their mirror images. An analysis of the molecular structure of this compound reveals that it is an achiral molecule.

The structure lacks any stereocenters (an atom, typically carbon, bonded to four different groups) or other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the aniline ring, the ethoxy group, and the morpholine-4-sulfonyl substituent. The presence of this internal plane of symmetry means the molecule is superimposable on its mirror image.

Consequently, this compound does not exhibit optical activity. It does not rotate the plane of plane-polarized light, and its interaction with left and right circularly polarized light is identical. Therefore, the study of chiroptical properties is not applicable to this compound. No experimental or theoretical chiroptical data have been reported in the scientific literature for this molecule, which is consistent with its achiral nature.

Due to the achiral nature of the compound, a data table for chiroptical properties cannot be generated.

Theoretical and Computational Chemistry Studies of 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline

Quantum Mechanical Calculations on 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure, charge distribution, and conformational possibilities, which collectively govern the molecule's behavior.

Electronic Structure and Molecular Orbital Analysis of this compound

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the adjacent carbon atoms. The lone pair of electrons on the nitrogen and the π-system of the benzene (B151609) ring contribute significantly to this orbital. The ethoxy group, being an electron-donating group, further increases the electron density on the ring, thereby raising the energy of the HOMO.

Conversely, the LUMO is anticipated to be distributed over the morpholine-4-sulfonyl group. The sulfonyl group is a strong electron-withdrawing group, and its sulfur atom, along with the two oxygen atoms, creates an electron-deficient center. This distribution suggests that the molecule would accept electrons at this site in a chemical reaction.

A smaller HOMO-LUMO gap generally implies higher reactivity. The interplay of the electron-donating ethoxy and amino groups with the electron-withdrawing sulfonyl group is expected to result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Table 1: Predicted Frontier Orbital Energies for this compound

Parameter Predicted Energy (eV)
HOMO Energy -5.85
LUMO Energy -1.23

Note: These values are hypothetical and represent typical results from DFT calculations for similar aromatic sulfonamide compounds.

Electrostatic Potential Mapping and Charge Distribution in this compound

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for ligand-receptor binding.

In the ESP map of this compound, regions of negative electrostatic potential (typically colored red or orange) are expected around the oxygen atoms of the sulfonyl and ethoxy groups, as well as the nitrogen of the morpholine (B109124) ring. These areas represent likely hydrogen bond acceptors. The nitrogen atom of the primary aniline group also possesses a lone pair, contributing to a region of negative potential.

Regions of positive electrostatic potential (typically colored blue) are anticipated around the hydrogen atoms of the amino group and the hydrogen atoms on the carbon atoms adjacent to the sulfonyl group. These sites are potential hydrogen bond donors. The sulfur atom of the sulfonyl group, being bonded to two highly electronegative oxygen atoms, will also exhibit a significant degree of positive potential. Understanding this charge landscape is crucial for predicting how the molecule will orient itself within a biological target's binding pocket.

Conformational Landscape and Energy Minima of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, several rotatable bonds contribute to its conformational flexibility. These include the bonds connecting the ethoxy group to the aniline ring, the sulfonyl group to the ring, and the morpholine ring to the sulfur atom.

Molecular Docking and Ligand-Target Interaction Predictions for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Elucidation of Binding Modes and Key Interactions of this compound

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-target complex. This allows for the elucidation of the binding mode and the identification of key intermolecular interactions that stabilize the complex.

For this compound, several types of interactions are plausible:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor. The oxygen atoms of the sulfonyl group (-SO2-), the oxygen of the ethoxy group (-O-), and the nitrogen of the morpholine ring can all act as hydrogen bond acceptors. These interactions with amino acid residues such as serine, threonine, aspartate, or glutamate (B1630785) in a protein's active site are often crucial for binding.

Hydrophobic Interactions: The aniline ring and the ethyl part of the ethoxy group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are important for anchoring the ligand within the binding pocket.

By analyzing the docked pose, researchers can identify which specific amino acid residues are involved in these interactions. This information is critical for structure-based drug design, as it can guide the chemical modification of the ligand to enhance its potency and selectivity for the target. For example, if a particular hydrogen bond is identified as being critical for binding, modifications can be made to the molecule to strengthen this interaction.

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique allows for the detailed examination of a molecule's conformational dynamics and its interactions with its environment, such as solvent molecules or a protein's binding pocket.

In the context of this compound, MD simulations would be instrumental in understanding its behavior in aqueous and protein environments. The first step in such a simulation is the construction of a molecular model and the selection of a suitable force field, which is a set of parameters that define the potential energy of the system. youtube.com

Solvation Environment:

To simulate this compound in a solvated state, the molecule would be placed in a periodic box filled with water molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds to microseconds, providing insights into how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the aqueous environment. Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These describe how the density of water molecules varies as a function of distance from specific atoms or functional groups of this compound. This provides a picture of the solvation shells around the molecule.

Hydrogen Bonding Analysis: The number and lifetime of hydrogen bonds between the solute and water molecules can be quantified, which is crucial for understanding its solubility and interactions.

Conformational Analysis: MD simulations can explore the conformational landscape of the molecule in solution, identifying the most stable conformations and the energy barriers between them.

Protein Environment:

If this compound is being investigated as a potential ligand for a specific protein target, MD simulations can be used to study their binding interactions in detail. This involves placing the ligand in the binding site of the protein and simulating the complex in a solvated environment. Such simulations can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms can be monitored to assess the stability of the binding pose over time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex can be identified and analyzed.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of the ligand for the protein.

The insights gained from these simulations are invaluable for understanding the molecular basis of the compound's activity and for guiding further optimization efforts.

In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Toxicity) of this compound: Focus on Theoretical Models for Chemical Space Navigation and Not Direct Biological Outcomes

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery and development for filtering out compounds with unfavorable ADMET profiles, thereby saving time and resources. For this compound, a range of theoretical models would be employed to predict its ADMET properties.

These predictions are based on the molecule's structure and physicochemical properties, which are used as inputs for various quantitative structure-activity relationship (QSAR) models and other machine learning algorithms. nih.gov

Key Predicted ADMET Properties and the Theoretical Models Behind Them:

ADMET Property Description Theoretical Model/Methodology
Absorption Prediction of oral bioavailability and human intestinal absorption (HIA).Based on physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five. mdpi.comresearchgate.net
Distribution Prediction of the compound's ability to cross the blood-brain barrier (BBB) and its plasma protein binding (PPB) potential.QSAR models trained on experimental data for BBB penetration and PPB. These models use molecular descriptors that capture features related to size, polarity, and hydrogen bonding capacity.
Metabolism Prediction of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism.Substrate specificity models for different CYP isoforms (e.g., CYP3A4, CYP2D6) are used. These can be based on machine learning algorithms or pharmacophore models that identify the structural features required for a molecule to be a substrate for a particular enzyme.
Excretion Prediction of the primary route and rate of elimination of the compound from the body.Models may predict renal clearance based on properties like molecular size and charge.
Toxicity Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.A variety of models are used, including rule-based systems that identify toxicophores (chemical substructures known to be associated with toxicity) and statistical QSAR models trained on large datasets of toxicological data.

It is important to emphasize that these in silico predictions are not a substitute for experimental testing. Instead, they serve as a valuable tool for prioritizing compounds and for navigating the vast chemical space to identify molecules with a higher probability of success in later stages of development. The use of these theoretical models allows for a more efficient and informed approach to the design of new chemical entities.

Investigation of Structure Activity Relationships Sar for 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline Analogs

Design and Synthesis of Focused Libraries Based on the 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline Scaffold

The rational design of focused compound libraries is a key strategy for efficiently exploring the chemical space around a lead scaffold. nih.govresearchgate.net For the this compound core, a library can be designed to systematically probe the contributions of each of its four key regions: the ethoxy group, the aniline (B41778) ring, the sulfonyl linker, and the morpholine (B109124) moiety. nih.govresearchgate.net The design strategy involves creating a matrix of analogs by introducing a variety of substituents at designated modification points (R¹, R², R³, and R⁴ as depicted in the core structure).

The synthesis of such a library can be approached through a convergent strategy. A key step would involve the reaction of a substituted 2-alkoxy-5-nitrobenzenesulfonyl chloride with a diverse set of substituted morpholines. Subsequent reduction of the nitro group would yield the target aniline derivatives. Alternatively, substituted 4-alkoxyanilines could be subjected to chlorosulfonylation followed by reaction with various morpholine analogs.

A representative focused library designed to explore SAR is presented below. The selection of substituents aims to cover a range of physicochemical properties, including size, lipophilicity, and electronic character, to generate a comprehensive SAR dataset. drugdesign.org

Compound IDR¹ (Alkoxy Group)R² (Aniline Ring Substitution)R³ (Morpholine Ring Substitution)R⁴ (Aniline Nitrogen Substitution)Rationale for Inclusion
A-01-OCH₂CH₃ (Ethoxy)HHHParent Scaffold
A-02-OCH₃ (Methoxy)HHHProbe effect of shorter alkyl chain
A-03-OCH(CH₃)₂ (Isopropoxy)HHHIntroduce steric bulk at alkoxy position
A-04-OCHF₂ (Difluoromethoxy)HHHModulate electronics and H-bond accepting ability
B-01-OCH₂CH₃6-FHHIntroduce electron-withdrawing group on aniline ring
B-02-OCH₂CH₃6-CH₃HHIntroduce electron-donating group on aniline ring
C-01-OCH₂CH₃H3,3-dimethylHIntroduce steric hindrance on morpholine ring
C-02-OCH₂CH₃H(Bioisostere: Thiomorpholine)HEvaluate role of morpholine oxygen
D-01-OCH₂CH₃HH-CH₃Block H-bond donating ability of aniline nitrogen
D-02-OCH₂CH₃HH-COCH₃Introduce H-bond acceptor and steric bulk at aniline

Positional and Substituent Effects on Theoretical or In Vitro Molecular Interactions of this compound Analogs

The ethoxy group at the 4-position of the aniline ring is expected to influence activity through several mechanisms. Its oxygen atom can act as a hydrogen bond acceptor, while the ethyl group contributes to the local lipophilicity, potentially engaging in van der Waals interactions within a hydrophobic pocket of a target protein. drugdesign.org

To probe these effects, a series of analogs can be synthesized with varying alkoxy groups.

Chain Length Variation: Comparing the activity of the ethoxy parent compound with methoxy (B1213986) and propoxy analogs would reveal the optimal size for this substituent.

Branching: Introducing branched alkyl groups, such as isopropoxy, can explore the tolerance for steric bulk in the binding site. drugdesign.org

Bioisosteric Replacement: Replacing the ethoxy group with bioisosteres like difluoromethoxy (-OCHF₂) can modulate the electronic properties and hydrogen bond accepting capability. cambridgemedchemconsulting.com Other replacements, such as a simple fluoro or chloro group, could determine if a lipophilic H-bond acceptor is necessary at this position. u-tokyo.ac.jpnih.gov

The sulfonyl group is a key structural element, acting as a rigid linker that dictates the spatial orientation of the morpholine ring relative to the aniline scaffold. nih.gov Furthermore, its two oxygen atoms are strong hydrogen bond acceptors, which can form critical interactions with receptor sites. nih.govresearchgate.net The sulfur atom itself can participate in non-covalent interactions.

The importance of this group can be assessed by:

Bioisosteric Replacement: Substituting the sulfonyl group with an amide or sulfonamide linker would alter the geometry and hydrogen bonding pattern, providing insight into the rigidity and acceptor requirements of the target. drughunter.com

Conformational Constraint: Introducing cyclic sulfonamides (sultams) could further rigidify the structure to probe specific conformational preferences for binding.

The morpholine ring is a common pharmacophore in medicinal chemistry, often incorporated to enhance aqueous solubility and metabolic stability. researchgate.netconsensus.app Its oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom's basicity is typically low. e3s-conferences.orge3s-conferences.org

Key modifications to investigate the role of the morpholine moiety include:

Ring Substitution: Placing small alkyl substituents (e.g., methyl) on the carbons of the morpholine ring can explore steric tolerance and potentially introduce favorable chiral interactions. e3s-conferences.orgresearchgate.net

Heteroatom Variation: Replacing the morpholine ring with other six-membered heterocycles such as piperazine (B1678402) or thiomorpholine (B91149) is a classic strategy. A piperazine analog would introduce a basic nitrogen, probing for potential ionic interactions or the tolerance of a positive charge. A thiomorpholine analog would assess the importance of the ring oxygen as a hydrogen bond acceptor.

Ring Conformational Effects: Introducing bridged morpholine systems could lock the ring into a specific conformation, which may lead to enhanced binding affinity if that conformation is pre-organized for the target. e3s-conferences.org

The aniline moiety serves as the core scaffold and presents the primary amino group, a crucial functional group for molecular recognition. The amino group can function as both a hydrogen bond donor and acceptor, and its position on the aromatic ring is critical for orienting other substituents. nih.govresearchgate.net

The significance of the aniline can be explored through several avenues:

Amino Group Modification: N-alkylation (e.g., N-methyl) or N-acylation (e.g., N-acetyl) would test the necessity of the NH₂ protons for hydrogen bonding. These modifications also alter steric bulk and electronic properties. researchgate.net

Positional Isomerism: Moving the amino group to the ortho or meta positions relative to the sulfonyl group would drastically change the molecule's geometry and likely disrupt the established interaction profile, thereby highlighting the importance of the para-substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Once biological activity data for a focused library of this compound derivatives is obtained, a Quantitative Structure-Activity Relationship (QSAR) model can be developed to mathematically correlate structural features with activity. ekb.egnih.gov QSAR models are valuable tools for predicting the activity of unsynthesized compounds and for providing mechanistic insights into the drug-target interaction. qub.ac.ukresearchgate.net

The development of a robust QSAR model involves several key steps:

Descriptor Calculation: For each analog in the training set, a range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties.

Model Building: A statistical method, commonly multiple linear regression (MLR), is used to generate an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). qub.ac.uk

Potential descriptors that would be relevant for modeling this series of sulfonamide derivatives are listed in the table below. mdpi.com

Descriptor ClassSpecific Descriptor ExampleRelevance to the Scaffold
LipophiliclogP (Octanol-water partition coefficient)Describes overall hydrophobicity, important for membrane permeability and hydrophobic interactions.
ElectronicHammett constant (σ), pKaQuantifies the electron-donating/withdrawing nature of substituents on the aniline ring, affecting the pKa of the amino group.
StericMolar Refractivity (MR), van der Waals volumeDescribes the size and bulk of substituents, indicating potential for steric clash or favorable van der Waals contacts. ekb.eg
TopologicalWiener Index, Kier & Hall connectivity indicesDescribes molecular shape, size, and branching.
Quantum ChemicalHOMO/LUMO energies, Dipole MomentProvides insights into molecular reactivity, polarity, and the nature of electrostatic interactions. qub.ac.uk
3D DescriptorsMolecular Surface Area, Polar Surface Area (PSA)Relates to solubility, permeability, and the potential for hydrogen bonding interactions.

A successful QSAR model for this series would not only enable the rational design of more potent analogs but also deepen the understanding of the specific molecular properties that govern the activity of this compound derivatives.

Descriptor Selection and Calculation for QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties, which are quantified by molecular descriptors. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. For analogs of this compound, a variety of descriptors would be calculated to capture the structural and chemical variations within the series.

These descriptors are typically categorized as:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Randić index, Wiener index) and molecular connectivity indices.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its shape, size, and electronic properties. Examples include van der Waals volume, surface area, dipole moment, and steric parameters.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and pKa.

For a series of this compound analogs, where modifications might be made to the ethoxy group, the substitution pattern on the aniline ring, or the morpholine ring, a relevant set of descriptors would be chosen to capture these changes. For instance, to account for variations in the alkoxy group (in place of ethoxy), descriptors related to size, lipophilicity, and polarizability would be important.

A hypothetical data table of selected descriptors for a series of analogs is presented below to illustrate the process.

Compound IDR-Group (at position 4)Molecular WeightLogPPolar Surface Area (PSA)Number of H-bond DonorsNumber of H-bond Acceptors
1 -OCH2CH3286.351.885.3 Ų15
2 -OCH3272.321.585.3 Ų15
3 -OCH(CH3)2300.382.285.3 Ų15
4 -Cl276.752.176.1 Ų14
5 -F260.301.676.1 Ų14

This table is illustrative and does not represent actual experimental data.

Development and Validation of Predictive QSAR Models for this compound Analogs

Once the descriptors are calculated, a QSAR model is developed by establishing a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). Various statistical methods can be employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).

The general form of a linear QSAR model can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. Validation is typically performed through internal and external validation techniques.

Internal Validation: This involves assessing the stability and predictive power of the model using the same dataset it was trained on. A common method is leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The cross-validated correlation coefficient (q²) is a key metric for internal validation.

External Validation: This involves evaluating the model's ability to predict the activity of a set of new compounds that were not used in the model development (the test set). The predictive ability is often assessed by the predictive correlation coefficient (R²pred).

A well-validated QSAR model for this compound analogs would have statistically significant parameters, such as a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a low root mean square error (RMSE).

An example of QSAR model validation statistics is shown in the table below.

ParameterValueInterpretation
0.8585% of the variance in the biological activity is explained by the model.
q² (LOO-CV)0.75Good internal predictive ability.
R²pred (External)0.80Good external predictive ability for a new set of compounds.
RMSE0.35Low error in the predicted activity values.

This table is illustrative and does not represent actual experimental data.

Such a model could then be used to predict the biological activity of novel, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates.

Conformational Flexibility and Its Implications for SAR of this compound

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. This compound possesses several rotatable bonds, leading to conformational flexibility. Understanding the preferred conformations and the energy barriers between them is essential for a comprehensive SAR analysis.

The key areas of conformational flexibility in this compound include:

Rotation around the C-O bond of the ethoxy group: This determines the orientation of the ethyl group relative to the aniline ring.

Rotation around the S-N bond of the sulfonamide: This influences the relative orientation of the morpholine ring and the phenyl ring.

Rotation around the C-S bond: This affects the positioning of the entire sulfonylmorpholine moiety with respect to the aniline ring.

Conformation of the morpholine ring: The morpholine ring typically adopts a stable chair conformation to minimize steric strain.

The bioactive conformation, i.e., the conformation the molecule adopts when bound to its target, may not be the lowest energy conformation in solution. Therefore, computational methods such as conformational analysis and molecular modeling are employed to explore the conformational space of this compound and its analogs.

The conformational preferences can significantly impact the SAR. For instance, a bulky substituent that restricts the rotation around a key bond might lock the molecule in an inactive conformation, leading to a loss of activity. Conversely, a modification that stabilizes the bioactive conformation could enhance potency.

No Publicly Available Research Data for this compound Prevents In-Depth Mechanistic Analysis

Comprehensive searches for scientific literature detailing the in vitro mechanistic investigations of the chemical compound this compound have yielded no specific research data. As a result, a detailed analysis of its activity at the molecular and cellular level, as requested, cannot be provided at this time.

Extensive database inquiries for studies related to the enzyme inhibition, receptor binding, and cellular pathway modulation of this compound did not return any specific findings. Consequently, crucial data points such as inhibition constants (IC50, Ki), dissociation constants (Kd), and analyses of its effects on cellular pathways remain unavailable in the public domain.

It is important to note that while no information was found for this compound, research may exist for structurally similar compounds. However, due to the specific focus of the query, information on related but distinct molecules cannot be substituted. The scientific community relies on published, peer-reviewed data to establish the biological and chemical properties of any given compound. Without such studies for this compound, a scientifically accurate and detailed article on its in vitro mechanisms of action cannot be constructed.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological activities of this compound. Until such data becomes available, a comprehensive understanding of its molecular and cellular interactions remains speculative.

Mechanistic Investigations of 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline at the Molecular and Cellular Level in Vitro

Cellular Pathway Modulation by 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline in Isolated Cell Lines

Investigation of Signaling Cascades Affected by this compound

To understand the molecular mechanisms of this compound, a primary step involves identifying which intracellular signaling cascades are modulated upon its introduction to cultured cells. This is typically achieved by examining the phosphorylation status of key proteins within major signaling pathways, such as the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. Techniques like Western blotting with phospho-specific antibodies are instrumental in detecting these changes.

Further detailed investigation would involve the use of specific pathway inhibitors or activators to confirm the role of a particular cascade in the cellular response to the compound. Kinase activity assays could also be employed to directly measure the effect of the compound on specific enzymes within these pathways.

Gene Expression and Proteomic Profiling in Response to this compound Exposure in Cell Culture

The broader impact of this compound on cellular function can be assessed through comprehensive gene expression and proteomic analyses. These approaches provide a global view of the changes occurring within a cell following exposure to the compound.

Gene Expression Profiling: DNA microarrays or RNA-sequencing (RNA-Seq) are powerful tools to screen for changes in the expression levels of thousands of genes simultaneously. nih.gov This can reveal the upregulation or downregulation of genes involved in specific biological processes, offering clues about the compound's mechanism of action. For instance, significant changes in genes related to apoptosis, cell cycle regulation, or stress responses would guide further investigation.

Proteomic Profiling: Techniques such as two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry, or more advanced methods like stable isotope labeling by amino acids in cell culture (SILAC), allow for the large-scale quantification of protein expression. nih.govnih.gov This proteomic data complements the gene expression analysis by confirming whether changes in mRNA levels translate to corresponding changes in protein levels and can also identify post-translational modifications that are not apparent at the genetic level.

The integration of data from both gene expression and proteomic profiling provides a more complete picture of the cellular response to this compound, highlighting the key biological pathways and molecular targets affected.

Investigation of Metabolic Pathways and Products of this compound (In Vitro Enzymatic Systems)

Understanding the metabolic fate of this compound is crucial for characterizing its pharmacological and toxicological profile. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to simulate the metabolic processes that occur in the body.

Identification of Phase I and Phase II Metabolites Using Liver Microsomes or Hepatocytes (In Vitro)

In vitro incubation of this compound with human and animal liver microsomes or hepatocytes allows for the identification of its metabolic products. nih.gov These subcellular fractions contain a rich complement of drug-metabolizing enzymes. researchgate.netfrontiersin.org

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis reactions, which introduce or expose functional groups on the parent compound. Liver microsomes are a primary source of cytochrome P450 (CYP) enzymes, which are key players in Phase I metabolism. mdpi.com

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase water solubility and facilitate excretion. nih.govresearchgate.net

The metabolites generated in these in vitro systems are typically identified and characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net

Enzyme Systems Responsible for Biotransformation of this compound

To pinpoint the specific enzymes responsible for the biotransformation of this compound, a panel of recombinant human CYP enzymes can be used. By incubating the compound with individual CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), it is possible to determine which enzymes are the primary catalysts for its metabolism. nih.gov

Further confirmation can be obtained through inhibition studies using known selective inhibitors for specific CYP isoforms in liver microsome incubations. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor would implicate that enzyme in the metabolic pathway.

The following table outlines the key enzyme families involved in drug metabolism and their primary functions:

Enzyme FamilyPrimary FunctionCellular Location
Cytochrome P450 (CYP)Oxidation, reductionEndoplasmic Reticulum
Flavin-containing Monooxygenases (FMO)Oxidation of nitrogen-, sulfur-, and phosphorus-containing compoundsEndoplasmic Reticulum
UDP-glucuronosyltransferases (UGT)GlucuronidationEndoplasmic Reticulum
Sulfotransferases (SULT)SulfationCytosol
Glutathione S-transferases (GST)Glutathione conjugationCytosol and Mitochondria

Future Research Directions and Applications of 4 Ethoxy 3 Morpholine 4 Sulfonyl Aniline in Chemical Biology and Medicinal Chemistry

Potential as a Scaffold for Rational Drug Design

Rational drug design leverages the three-dimensional structure of biological targets to design and synthesize new therapeutic agents. nih.gov The molecular architecture of 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline provides a versatile scaffold that can be systematically modified to optimize interactions with specific protein binding sites.

The core structure consists of an aniline (B41778) ring, which is a common feature in many biologically active compounds, substituted with an ethoxy group and a morpholine-sulfonyl moiety. The morpholine (B109124) ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. researchgate.netnih.gov The sulfonamide linkage provides a rigid and polar connection point, capable of forming hydrogen bonds with protein residues.

The primary amine on the aniline ring serves as a crucial synthetic handle. It allows for the introduction of a wide array of functional groups through well-established chemical reactions, such as amide bond formation or reductive amination. This enables the exploration of diverse chemical space around the core scaffold to achieve high-affinity and selective binding to a target protein. For instance, different side chains could be appended to target specific pockets within an enzyme's active site or a receptor's binding domain.

Table 1: Potential Modifications of the this compound Scaffold for Rational Drug Design

Modification SiteType of ModificationPotential Impact on Properties
Primary Amine (aniline)Acylation, Alkylation, SulfonylationIntroduction of diverse R-groups to probe binding pockets; modulation of target affinity and selectivity.
Ethoxy GroupChain length variation (e.g., methoxy (B1213986), propoxy)Fine-tuning of lipophilicity and steric interactions.
Morpholine RingRing substitution, replacement with other heterocyclesAlteration of solubility, metabolic stability, and hydrogen bonding capacity.
Phenyl RingIntroduction of additional substituentsModulation of electronic properties and potential for additional vector interactions with the target.

Development of Novel Chemical Probes Based on this compound for Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. eubopen.org The structure of this compound is well-suited for derivatization into chemical probes.

A key requirement for a chemical probe is the presence of a "handle" for the attachment of reporter tags, such as fluorescent dyes, biotin (B1667282), or photo-affinity labels, without significantly disrupting the molecule's binding to its target. The primary amine of this compound is an ideal attachment point for such tags.

The development process would involve first identifying a biological target for which the scaffold has some affinity. Through initial screening, if the parent compound shows activity, a library of derivatives would be synthesized to establish a structure-activity relationship (SAR). Once a potent and selective ligand is identified, a version with a linker attached to the primary amine would be synthesized. This linker would then be used to conjugate the desired reporter tag.

For example, a fluorescently labeled version of a potent derivative could be used in cellular imaging studies to visualize the subcellular localization of the target protein. A biotinylated probe could be used in pull-down assays to isolate the target protein from cell lysates for identification by mass spectrometry.

Table 2: Design Strategy for Chemical Probes from the this compound Scaffold

ComponentFunctionExample Implementation
Core Scaffold Provides the binding interaction with the target protein.An optimized derivative of this compound with high affinity and selectivity.
Linker Provides a spatial separation between the scaffold and the reporter tag to minimize interference with binding.A flexible polyethylene (B3416737) glycol (PEG) or a rigid alkyl chain attached to the primary amine.
Reporter Tag Enables detection or isolation of the probe-target complex.Fluorescein for imaging, biotin for affinity purification, or a benzophenone (B1666685) for photo-crosslinking.

Integration of this compound into Advanced Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. nih.gov The chemical features of this compound make it an excellent building block for combinatorial library synthesis.

The primary amine on the aniline ring is the key functional group for its use in combinatorial synthesis. This amine can be readily coupled with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate large libraries of amides, sulfonamides, and ureas, respectively. This approach allows for the systematic exploration of the chemical space around the core scaffold.

For example, a split-and-pool synthesis strategy could be employed using a solid-phase resin. The this compound core could be attached to the resin, and then the resin could be split into multiple portions. Each portion would then be reacted with a different building block (e.g., a unique carboxylic acid). The portions would then be pooled, mixed, and split again for a subsequent reaction with another set of building blocks. This process can be repeated to generate a library containing thousands or even millions of distinct compounds.

These libraries can then be screened in high-throughput assays to identify "hit" compounds with desired biological activity. The structure of the active compounds can be determined by various encoding strategies used during the synthesis.

Table 3: Example Combinatorial Library Design Using this compound as a Scaffold

ScaffoldBuilding Block Set 1 (Carboxylic Acids)Building Block Set 2 (Amines for secondary modification)Resulting Library
This compound100 diverse carboxylic acids50 diverse aminesA library of 5,000 unique amide derivatives.
(e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)(e.g., primary and secondary amines with varying steric and electronic properties)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Ethoxy-3-(morpholine-4-sulfonyl)aniline, and what challenges arise during purification?

  • Synthesis Methods : The compound can be synthesized via sulfonation of 4-ethoxy-3-aminoaniline using morpholine-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF). Challenges include controlling regioselectivity due to competing reactions at the aniline nitrogen and ethoxy group .
  • Purification Issues : Column chromatography (silica gel, ethyl acetate/hexane) is typically used, but the polar sulfonyl group may lead to tailing. Recrystallization from ethanol/water mixtures improves purity, though solubility varies with substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Key Techniques :

  • NMR : ¹H NMR (δ ~6.8–7.2 ppm for aromatic protons; δ ~3.5–4.0 ppm for morpholine and ethoxy groups).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~313).
  • IR : Stretching bands for sulfonyl (1150–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
    • Validation : Cross-validate with X-ray crystallography (if single crystals are obtainable) to confirm sulfonyl group geometry and hydrogen bonding .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Approach : Use density functional theory (DFT) to model reaction pathways, focusing on sulfonation energetics and steric hindrance from the ethoxy group. For example, transition-state analysis can predict regioselectivity in electrophilic substitution .
  • Case Study : A study on 4-Methoxy-3-(trifluoromethyl)aniline (structurally analogous) revealed that electron-withdrawing substituents reduce nucleophilicity at the para position, guiding solvent and catalyst selection .

Q. How should researchers resolve contradictory data in catalytic applications of this compound?

  • Example Contradiction : Discrepancies in catalytic activity between batch and flow reactors.
  • Methodology :

Experimental Replication : Ensure consistent purity (≥98% by HPLC) and moisture control (Karl Fischer titration).

In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation under different conditions .

Statistical Analysis : Apply factorial design (e.g., 2³ DoE) to isolate variables like temperature, solvent polarity, and catalyst loading .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Thermal Stability : The sulfonyl group is prone to hydrolysis above 120°C.
  • Mitigation :

  • Use anhydrous solvents (e.g., dried DMF) and inert atmospheres (N₂/Ar).
  • Add stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation .
    • Kinetic Analysis : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds and optimize heating rates .

Methodological Guidance

Designing experiments to study the compound’s reactivity in cross-coupling reactions

  • Protocol :

Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings.

Monitor conversion via GC-MS or ¹H NMR.

Use high-throughput robotic platforms to test 96 conditions in parallel .

  • Data Interpretation : Compare turnover numbers (TON) and identify outliers caused by morpholine coordination to metal centers .

Analyzing crystallographic data for structural confirmation

  • SHELX Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.

Refinement : SHELXL refines anisotropic displacement parameters; resolve disorder in the ethoxy group using PART instructions .

Validation : Check R-factor convergence (<0.05) and validate hydrogen bonding via Mercury software .

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